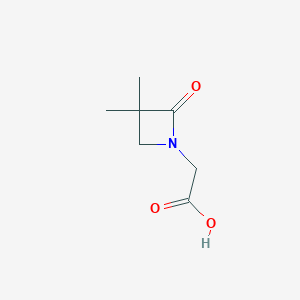
3,3-Dimethyl-2-oxo-1-azetidineacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-2-oxo-1-azetidineacetic acid is a heterocyclic compound containing an azetidine ring, which is a four-membered ring with one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxo-1-azetidineacetic acid typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to scale up the laboratory synthesis methods.
化学反应分析
Types of Reactions
3,3-Dimethyl-2-oxo-1-azetidineacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The azetidine ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
3,3-Dimethyl-2-oxo-1-azetidineacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which 3,3-Dimethyl-2-oxo-1-azetidineacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. Specific pathways and targets depend on the functional groups attached to the azetidine ring.
相似化合物的比较
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
3,3-Dimethyl-2-oxoazetidine: Lacks the acetic acid moiety but shares the core azetidine structure.
Oxetane derivatives: Four-membered rings with oxygen instead of nitrogen.
Uniqueness
3,3-Dimethyl-2-oxo-1-azetidineacetic acid is unique due to the presence of both the azetidine ring and the acetic acid functional group. This combination provides distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
2-(3,3-dimethyl-2-oxoazetidin-1-yl)acetic acid |
InChI |
InChI=1S/C7H11NO3/c1-7(2)4-8(6(7)11)3-5(9)10/h3-4H2,1-2H3,(H,9,10) |
InChI 键 |
JBVZBEAPKPVQOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(C1=O)CC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















